(2-(Nonyloxy)phenyl)boronic acid
Description
Properties
CAS No. |
1313761-42-0 |
|---|---|
Molecular Formula |
C15H25BO3 |
Molecular Weight |
264.17 g/mol |
IUPAC Name |
(2-nonoxyphenyl)boronic acid |
InChI |
InChI=1S/C15H25BO3/c1-2-3-4-5-6-7-10-13-19-15-12-9-8-11-14(15)16(17)18/h8-9,11-12,17-18H,2-7,10,13H2,1H3 |
InChI Key |
OUAXRRFCJSEHHP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1OCCCCCCCCC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Alkoxy-Substituted Phenylboronic Acids
Miyaura Borylation of Halogenated Precursors
The Miyaura borylation reaction is a palladium-catalyzed process that converts aryl halides into boronic acids using diboron reagents. For (2-(nonyloxy)phenyl)boronic acid, this method involves two key steps:
Synthesis of 2-(Nonyloxy)bromobenzene
- Alkylation of 2-Bromophenol :
Miyaura Borylation
- Reaction Setup :
- Conditions : 90–100°C, 12–24 hours under inert atmosphere.
- Workup : Hydrolysis with dilute HCl to yield the boronic acid.
- Yield : 70–90% (based on analogous aryl bromides).
Key Advantages :
Grignard Reagent-Based Synthesis
This classical approach involves generating an aryl Grignard reagent followed by borate ester formation and hydrolysis.
Preparation of 2-(Nonyloxy)phenylmagnesium Bromide
- Substrate : 2-(Nonyloxy)bromobenzene (synthesized as in Section 2.1.1).
- Conditions :
Quenching with Borate Esters
Directed Ortho-Metalation (DoM) Approach
Directed metalation strategies leverage directing groups to install boronic acids regioselectively.
Stepwise Synthesis
- Directing Group Installation :
- Use methoxy or dimethylamine as a directing group on phenol.
- Metalation :
- Borylation :
- Alkylation :
Limitations :
Optimization and Challenges
Solvent and Temperature Effects
Catalytic Systems
Chemical Reactions Analysis
Types of Reactions: (2-(Nonyloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nitrating agents, etc.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated, nitrated, or other substituted phenyl derivatives.
Scientific Research Applications
(2-(Nonyloxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of sensors for detecting diols and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (2-(Nonyloxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role in sensing applications and as a biochemical tool. The boronic acid group acts as a Lewis acid, facilitating the formation of cyclic esters with diols, which can be reversed under specific conditions .
Comparison with Similar Compounds
Substituent Position Effects (Ortho vs. Para)
The position of substituents on the phenyl ring critically impacts boronic acid properties:
- Ortho-substituted analogs: o-Nitrophenylboronic acid (): Exhibits strong catalytic activity in amide bond formation compared to para-substituted variants due to proximity effects .
- Para-substituted analogs :
Table 1: Substituent Position Effects
| Compound | Substituent Position | Key Property | Reference |
|---|---|---|---|
| o-Nitrophenylboronic acid | Ortho | High catalytic activity | |
| p-Propoxyphenylboronic acid | Para | Moderate catalytic activity |
Alkoxy Chain Length and Solubility
The nonyloxy chain’s length (9 carbons) contrasts with shorter alkoxy substituents:
- Propoxy (C₃H₇O) :
- Benzyloxy (C₆H₅CH₂O) :
Table 2: Alkoxy Chain Impact
| Compound | Alkoxy Chain | Solubility in RPMI Medium | Biological Feasibility | Reference |
|---|---|---|---|---|
| Propoxy-substituted | C₃H₇O | Low (precipitates) | Limited | |
| Benzyloxy-substituted | C₆H₅CH₂O | Moderate | Improved uptake |
Table 3: Catalytic Performance
| Compound | Application | Efficiency | Reference |
|---|---|---|---|
| o-Nitrophenylboronic acid | Amide bond formation | High (positive control) | |
| Phenyl boronic acid | Suzuki coupling | High |
Key Contradictions and Limitations
- Solubility vs.
- Ortho vs. Para Reactivity : Ortho-substituents improve catalysis in some contexts () but hinder coupling reactions in others (), highlighting context-dependent effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
